molecular formula C8H12F3NO3 B1439567 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate CAS No. 1197504-90-7

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate

Cat. No.: B1439567
CAS No.: 1197504-90-7
M. Wt: 227.18 g/mol
InChI Key: UDQZHVIQWBZFCA-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C₈H₁₂F₃NO₃ and a molecular weight of 227.18 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and an oxolan-2-ylmethyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with oxolan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxolan-2-ylmethyl group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-methylcarbamate
  • 2,2,2-trifluoroethyl N-phenylcarbamate
  • 2,2,2-trifluoroethyl N-(2-hydroxyethyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZHVIQWBZFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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